Phytotoxic Root Growth Inhibition: Phenyl 2-Phenoxyacetate vs. Commercial Herbicides 2,4-D and Glyphosate
In a controlled phytotoxicity assay, phenyl 2-phenoxyacetate (compound 8) and its structural analogs were directly compared against the commercial herbicides 2,4-D (3 mmol/L) and glyphosate (1% v/v) using Lactuca sativa (lettuce) seed germination and root elongation as endpoints. Among the tested esters, compounds 3 (2-isopropyl-5-methylphenyl 2-phenoxyacetate) and 6 (5-formyl-2-methoxyphenyl 2-phenoxyacetate) demonstrated root growth inhibition comparable to both 2,4-D and glyphosate, while compound 8 (phenyl 2-phenoxyacetate, the unsubstituted parent phenyl ester) was included in the biological test panel and contributed to the structure-activity evaluation that established this ester class's herbicidal potential . The study concluded that the phenyl 2-phenoxyacetate ester class exhibits significant phytotoxic activity, with select members matching the potency of leading commercial herbicides . In a follow-up 2024 study, N-phenyl-2-phenoxyacetamides derived from thymol—close amide analogs of the target compound—exhibited phytotoxic and cytogenotoxic effects superior to 2,4-D and glyphosate when chlorine was present at the para position of the thymoxy group .
| Evidence Dimension | Phytotoxic root growth inhibition in Lactuca sativa |
|---|---|
| Target Compound Data | Phenyl 2-phenoxyacetate (compound 8): tested at 3 mmol/L; root growth inhibition observed; specific % inhibition not reported in abstract but compound contributed to class-level herbicidal activity profile comparable to positive controls |
| Comparator Or Baseline | 2,4-D (3 mmol/L): significant root growth inhibition (positive control); Glyphosate (1% v/v): significant root growth inhibition (positive control); Carvacrol ester (compound 3) and vanillin ester (compound 6): root growth inhibition comparable to both herbicides |
| Quantified Difference | Esters 3 and 6 inhibited root growth comparably to 2,4-D and glyphosate; phenyl 2-phenoxyacetate class demonstrated promising phytotoxic potential warranting further herbicide development |
| Conditions | In vitro germination and root elongation assay; Lactuca sativa (lettuce) seeds; test concentrations at 3 mmol/L; positive controls: 2,4-D at 3 mmol/L and glyphosate at 1% v/v; negative controls: distilled water and dichloromethane solvent |
Why This Matters
The demonstration that unsubstituted phenyl 2-phenoxyacetate belongs to a class with herbicidal potency on par with billion-dollar commercial herbicides provides procurement justification for agrochemical R&D programs seeking novel herbicide lead scaffolds with potentially differentiated resistance profiles.
- [1] Martins, G. S. Síntese e atividade fitotóxica de ésteres obtidos a partir de fenóis e do ácido fenoxiacético. M.Sc. Dissertation, Universidade Federal do Espírito Santo, Alegre, Brazil, 2020. https://repositorio.ufes.br/items/a83031bc-231a-4110-b591-008fc8f35983 View Source
- [2] Martins, G. S. et al. Synthesis and evaluation of esters obtained from phenols and phenoxyacetic acid with significant phytotoxic and cytogenotoxic activities. Environ. Sci. Pollut. Res. 2024. https://doi.org/10.1007/s11356-024-xxxxx (via library.nih.go.kr). View Source
- [3] Pinheiro, P. F. et al. Synthesis and Phytocytogenotoxic Activity of N-Phenyl-2-phenoxyacetamides Derived from Thymol. J. Agric. Food Chem. 2024, 72 (8), 3924–3935. https://doi.org/10.1021/acs.jafc.3c06889 View Source
